molecular formula C17H17N3O2S B214782 2-(2,3-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No. B214782
M. Wt: 327.4 g/mol
InChI Key: BAFYHGOUMNVHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBA-N-MBT and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMBA-N-MBT is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, DMBA-N-MBT can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
DMBA-N-MBT has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMBA-N-MBT has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, DMBA-N-MBT has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

DMBA-N-MBT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using DMBA-N-MBT in lab experiments. One of the limitations is that the mechanism of action of this compound is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for DMBA-N-MBT.

Future Directions

There are several future directions for research on DMBA-N-MBT. One of the directions is to study the anticancer properties of this compound in vivo. More studies are needed to determine the optimal dosage and administration route for DMBA-N-MBT in animal models. Another direction is to study the potential applications of DMBA-N-MBT in other fields such as neurology and immunology. Additionally, more studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion:
DMBA-N-MBT is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, anti-inflammatory, and antioxidant properties. DMBA-N-MBT has several advantages for lab experiments, but there are also some limitations to using this compound. There are several future directions for research on DMBA-N-MBT, and more studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

DMBA-N-MBT can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2,3-dimethylphenol with 5-methyl-2,1,3-benzothiadiazol-4-amine and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid, which helps in the formation of DMBA-N-MBT. The product can be purified using different techniques such as recrystallization and column chromatography.

Scientific Research Applications

DMBA-N-MBT has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. DMBA-N-MBT has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, DMBA-N-MBT has been studied for its antioxidant properties, and it has been found to scavenge free radicals and protect cells from oxidative damage.

properties

Product Name

2-(2,3-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-10-5-4-6-14(12(10)3)22-9-15(21)18-16-11(2)7-8-13-17(16)20-23-19-13/h4-8H,9H2,1-3H3,(H,18,21)

InChI Key

BAFYHGOUMNVHBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)C)C

Origin of Product

United States

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